molecular formula C7H9NO B085996 4-(Methylamino)phenol CAS No. 150-75-4

4-(Methylamino)phenol

Cat. No. B085996
CAS RN: 150-75-4
M. Wt: 123.15 g/mol
InChI Key: ZFIQGRISGKSVAG-UHFFFAOYSA-N
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Description

4-(Methylamino)phenol, also known as Metol, is a photographic developer used in black and white photography . It is also used as tone developers in developing agents and in oxidative hair dye formulations .


Synthesis Analysis

4-(Methylamino)phenol can be synthesized from various reactions. For instance, it can be used in the synthesis of 4[N-methyl-N(4-hydroxyphenyl)amino]-7-nitrobenzofurazan (NBFhd), a novel fluorescent sensor for reactive oxygen species .


Molecular Structure Analysis

The molecular formula of 4-(Methylamino)phenol is C7H9NO . The molecular weight is 137.18 .


Chemical Reactions Analysis

4-(Methylamino)phenol is used as a reagent in several reactions employed to determine the levels of contaminants and drugs by various means, particularly by electrochemical or spectrophotometric methods . It is also used as an organic reducing agent to prepare silver nanomaterials .


Physical And Chemical Properties Analysis

4-(Methylamino)phenol is a powder form substance . It has an autoignition temperature of 989 °F . The melting point is 260 °C (dec.) (lit.) .

Scientific Research Applications

  • Prodrugs and Medicinal Chemistry : A study by Saari et al. (1990) on basic carbamates of 4-hydroxyanisole, which includes derivatives of 4-(Methylamino)phenol, demonstrates their potential as progenitors of melanocytotoxic phenol. These carbamates release 4-hydroxyanisole at pH 7.4 and could be utilized in cyclization-activated prodrugs, a novel approach where the active drug generation is independent of enzymatic cleavage and relies on intramolecular cyclization-elimination reactions (Saari et al., 1990).

  • Metal Complexes and Anticancer Properties : Research by Rani et al. (2020) and Uddin et al. (2020) explores Schiff base ligands and their metal(II) complexes, which include derivatives of 4-(Methylamino)phenol. These complexes have been studied for their DNA interaction and potential as anticancer agents. The findings suggest these complexes could serve as efficient DNA probes and may have applications in designing new chemical probes of DNA (Rani et al., 2020), (Uddin et al., 2020).

  • Polymeric Carrier for Biologically Active Agents : Gwon (2001) investigated water-soluble poly(aminoaryloxy-methylamino phosphazene) for its potential as a polymeric carrier for covalently attaching biologically active agents. This research provides insights into the application of 4-(Methylamino)phenol derivatives in the development of advanced drug delivery systems (Gwon, 2001).

  • Environmental Applications : He et al. (2011) studied methylamino-group-modified hypercrosslinked polystyrene resin for removing phenol from aqueous solutions. The study demonstrates the utility of 4-(Methylamino)phenol derivatives in environmental applications, particularly in water purification and treatment processes (He et al., 2011).

  • Catalysis and Material Science : The study by Mathew et al. (2002) on Cu-Co synergism in Cu1−xCoxFe2O4 catalysts for phenol methylation includes investigations related to 4-(Methylamino)phenol. This research provides valuable insights into the application of these compounds in catalysis and material science (Mathew et al., 2002).

Safety And Hazards

4-(Methylamino)phenol may be harmful if inhaled, swallowed, or absorbed through the skin . It can cause respiratory tract irritation, skin irritation, and eye irritation . It may cause damage to organs through prolonged or repeated exposure .

Relevant Papers Several papers have been published on 4-(Methylamino)phenol. For instance, a paper discusses the use of 4-(Methylamino)phenol in environmental samples as an electrode material . Another paper discusses the synthesis of sulfonyl derivatives of p-methylaminophenol .

properties

IUPAC Name

4-(methylamino)phenol
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InChI

InChI=1S/C7H9NO/c1-8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3
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InChI Key

ZFIQGRISGKSVAG-UHFFFAOYSA-N
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Canonical SMILES

CNC1=CC=C(C=C1)O
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Molecular Formula

C7H9NO
Record name p-(METHYLAMINO)PHENOL
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Related CAS

1936-57-8 (unspecified sulfate), 51-72-9 (sulfate[1:1]), 55-55-0 (sulfate[2:1]), 55-55-0 (sulfate salt/solvate)
Record name N-Methyl-4-aminophenol
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DSSTOX Substance ID

DTXSID8043783
Record name N-Methyl-p-aminophenol
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Molecular Weight

123.15 g/mol
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Physical Description

Colorless solid; [ICSC], COLOURLESS CRYSTALS.
Record name N-Methyl-4-aminophenol
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Boiling Point

209-211 °C at 1.6 kPa
Record name N-Methyl-4-aminophenol
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Solubility

Soluble in alcohol, ether, Slightly soluble in ethanol; insoluble in diethyl ether, Solubility in water, g/100ml at 25 °C: 1.17
Record name N-Methyl-4-aminophenol
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Vapor Pressure

0.05 [mmHg], 3.07X10-3 mm Hg at 25 °C
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Product Name

4-(Methylamino)phenol

Color/Form

Colorless needles

CAS RN

150-75-4
Record name N-Methyl-p-aminophenol
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Record name N-Methyl-4-aminophenol
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Melting Point

87 °C
Record name N-Methyl-4-aminophenol
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Synthesis routes and methods

Procedure details

A mixture of p-(N-methylamino)phenol sulfate (13.6 g, 80 mmol), calcium carbonate (15 g, 160 mmol and water (30 mL) was triturated with mortar and pestil, and repeatedly extracted with ether (8×60 mL). The combined ether extracts were washed with water, and dried with anhydrous sodium sulfate. The solution was then evaporated to dryness, and the solid residue dried in vacuum over phosphorus pentoxide at ambient temperature to provide 7.32 g (60 mmol) of p-(N-methylamino)phenol. To anhydrous ether (240 mL) was added pyridine (4.8 mL, 60 mmol) and p-(N-methylamino)phenol 7.32 g (60 mmol). The resulting solution was added dropwise to a cooled solution (0° C.) of phosphorous oxychloride (5.4 mL, 60 mmol) in ether (100 mL) with stirring under nitrogen. The reaction mixture was stirred at room temperature for 60 minutes, filtered, and the filtrate added dropwise to a saturated solution of anhydrous ammonia in ether (450 mL, 0° C.). The reaction mixture was allowed to warm to room temperature with stirring (60 minutes). A white precipitate formed which was isolated by filtration, rinsed with ether and dried in vacuum over phosphorous pentoxide at room temperature.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
N Rahman, MN Hoda - Il Farmaco, 2002 - Elsevier
A new simple, sensitive and reproducible spectrophotometric method for the determination of nifedipine in pure and dosage forms has been proposed. It is based on the reduction of …
Number of citations: 24 www.sciencedirect.com
A Radha, SF Wang - ACS Sustainable Chemistry & Engineering, 2023 - ACS Publications
Electrochemical applications such as electrical conductivity, sensitivity, selectivity, cost-effectiveness, and sampling techniques of different forms of pyrochlore oxide have been a field of …
Number of citations: 5 pubs.acs.org
AA Mohamed, KF Fawy - Journal of trace and microprobe …, 2002 - Taylor & Francis
A new, simple, sensitive and selective kinetic method is developed for the spectrophotometric determination of V V and/or V IV based on its catalytic effect on the bromate oxidative …
Number of citations: 14 www.tandfonline.com
AH Mhdi, SS Abed - researchgate.net
Several studies on the mutagenicity of quercetin dehydrate have been reported. Quercetindihydrate (QE)(Figure 1) is chemically known as 4 H-1-Benzopyran-4-one-2 (3, …
Number of citations: 0 www.researchgate.net
P Ever, M Kiese, G Lipowsky, N Weger - Chemico-Biological Interactions, 1974 - Elsevier
… incubates of 4-dimethylaminophenol and oxyhemoglobin, autoxidation of 4-dimethylaminophenol produces the following compounds, most of them in low yield : 4-methylaminophenol, 4…
Number of citations: 50 www.sciencedirect.com
M Fujiwara, M Nirasawa, K Kawajiri - Nippon Kagaku Kaishi (Journal of the …, 1991 - osti.gov
When a solid electrolyte composed of mixture of benzotriazole and silver benzotriazole is dispersed in a binder, painted, and applied with an electric current, a latent image nuclei of …
Number of citations: 2 www.osti.gov
DL Lyutov, KV Genkov, AD Zyapkov… - Materials Chemistry and …, 2014 - Elsevier
We report a simple one-step synthesis method of large single crystalline Ag (111) hexagonal microplates with sharp edges and a size of up to tens of microns. Single silver crystals were …
Number of citations: 7 www.sciencedirect.com
N Guskos, J Typek, G Zolnierkiewicz, K Wardal… - Materials Science …, 2013 - Springer
Two composites consisting of γ-Fe 2 O 3 (maghemite) nanoparticles covered by two different oxygen-based free radicals derived from a 4-(methylamino)phenol sulphate and 8-hydroxy-…
Number of citations: 2 link.springer.com
S Liu, RJ Wehmschulte, G Lian, CM Burba - Journal of Solid State …, 2006 - Elsevier
Long silver nanowires were synthesized at room temperature by a simple and fast process derived from the development of photographic films. A film consisting of an emulsion of …
Number of citations: 27 www.sciencedirect.com
D Nematollahi, S Khazalpour, M Ranjbar, S Momeni - Scientific reports, 2017 - nature.com
A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility | Scientific Reports Skip to main content Thank you for …
Number of citations: 17 www.nature.com

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